Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H21FN4O5S and its molecular weight is 424.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Synthesis and Some Transformations of Methyl [4-(oxoacetyl)phenyl]carbamate : This research describes the oxidation of methyl (4-acetylphenyl)carbamate to create methyl [4-(oxoacetyl)phenyl]carbamate, which underwent further reactions to produce various derivatives, demonstrating the compound's versatility in synthetic chemistry (Velikorodov & Shustova, 2017).
Chemical Structure and Cytotoxic Activity
Synthesis, Crystal Structure, and Cytotoxic Activity of Novel 5-Methyl-4-Thiopyrimidine Derivatives : This study synthesizes and characterizes three new 4-thiopyrimidine derivatives, investigating their molecular structures through crystallography and assessing their cytotoxic activity against various cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Antimicrobial and Docking Studies
New Sulfonamide Hybrids : Synthesis, in vitro antimicrobial activity, and docking study of novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds. This research synthesizes sulfonamide carbamates and evaluates their antimicrobial activities, contributing to the development of new antimicrobial agents (Hussein, 2018).
Synthesis and Antitumor Activity
Synthesis and Evaluation of Antitumor Activity of New 4-Substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives : This research focuses on the synthesis of novel thienopyrimidine derivatives and their evaluation for antitumor activity against various human cancer cell lines, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Ligand Development for OLEDs
Tunable Emission of Polymer Light Emitting Diodes Bearing Green-Emitting Ir(III) Complexes : The structural role of specific ligands in the tunable emission of polymer LEDs is explored, indicating the importance of ligand structure in determining the emission properties of these devices (Cho et al., 2010).
Mechanism of Action
Target of Action
It contains a6-ethyl-5-fluoropyrimidin-4-yl moiety , which is a pyrimidine derivative. Pyrimidine derivatives are often used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Mode of Action
Pyrimidine derivatives often act by inhibiting the synthesis of DNA or RNA, thereby disrupting the growth and replication of cells .
Biochemical Pathways
Based on the known actions of similar pyrimidine derivatives, it may affect pathways related to dna or rna synthesis .
Result of Action
Based on the known actions of similar pyrimidine derivatives, it may lead to the disruption of cell growth and replication .
Properties
IUPAC Name |
methyl N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-3-15-16(19)17(21-11-20-15)28-13-8-9-23(10-13)29(25,26)14-6-4-12(5-7-14)22-18(24)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMUHWBNSBSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.